![molecular formula C11H10O4 B286421 (Z)-Phenylitaconic acid](/img/structure/B286421.png)
(Z)-Phenylitaconic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-Phenylitaconic acid is an organic compound that belongs to the class of itaconic acids. It is a colorless, crystalline solid that is soluble in water and has a molecular formula of C9H8O4. (Z)-Phenylitaconic acid is widely used in various research fields due to its unique chemical properties and potential applications.
Wirkmechanismus
The mechanism of action of (Z)-phenylitaconic acid and its derivatives is not fully understood, but it is believed to involve the inhibition of key enzymes and metabolic pathways in bacteria, fungi, and cancer cells. These compounds have been shown to disrupt the cell membrane and interfere with DNA synthesis and protein synthesis, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that (Z)-phenylitaconic acid and its derivatives can affect various biochemical and physiological processes in cells and organisms. They have been shown to modulate the immune response, reduce inflammation, and inhibit tumor growth. Additionally, (Z)-phenylitaconic acid derivatives have been found to have antioxidant properties, which can help protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (Z)-phenylitaconic acid in lab experiments is its versatility and ease of synthesis. It can be readily synthesized using various methods and can be used as a building block for the synthesis of numerous organic compounds. However, (Z)-phenylitaconic acid and its derivatives can be sensitive to light and air, which can affect their stability and purity. Additionally, some of these compounds can be toxic and require proper handling and disposal.
Zukünftige Richtungen
There are numerous future directions for research on (Z)-phenylitaconic acid and its derivatives. One area of interest is the development of new synthetic methods and strategies for the synthesis of these compounds. Additionally, there is a growing interest in the potential use of (Z)-phenylitaconic acid derivatives as therapeutic agents for various diseases, including cancer, infectious diseases, and inflammatory disorders. Finally, there is a need for further studies on the safety and toxicity of these compounds to ensure their safe use in various applications.
Synthesemethoden
(Z)-Phenylitaconic acid can be synthesized through a variety of methods, including the reaction of itaconic anhydride with benzene in the presence of a catalyst, the oxidation of cinnamic acid with potassium permanganate, and the decarboxylation of (Z)-phenylitaconic acid anhydride. These methods have been extensively studied and optimized to provide high yields of (Z)-phenylitaconic acid.
Wissenschaftliche Forschungsanwendungen
(Z)-Phenylitaconic acid has been used in various scientific research applications, including organic synthesis, drug discovery, and biomaterials development. It can be used as a building block for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and polymers. Additionally, (Z)-phenylitaconic acid derivatives have been shown to exhibit antibacterial, antifungal, and antitumor activities, making them promising candidates for drug discovery.
Eigenschaften
Molekularformel |
C11H10O4 |
---|---|
Molekulargewicht |
206.19 g/mol |
IUPAC-Name |
(2Z)-2-benzylidenebutanedioic acid |
InChI |
InChI=1S/C11H10O4/c12-10(13)7-9(11(14)15)6-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,13)(H,14,15)/b9-6- |
InChI-Schlüssel |
KYILORDWJFEQBS-TWGQIWQCSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C(/CC(=O)O)\C(=O)O |
SMILES |
C1=CC=C(C=C1)C=C(CC(=O)O)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C=C(CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.